1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane
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Overview
Description
1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound It is part of the germatrane family, which are known for their cage-like structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with ethylene glycol and ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of germanium oxides and hydroxides.
Reduction: Formation of reduced germanium species.
Substitution: Formation of substituted germatrane derivatives.
Scientific Research Applications
1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with biological molecules. The compound can form stable complexes with proteins and nucleic acids, potentially altering their function. The cage-like structure of the compound allows it to encapsulate small molecules, which can be released under specific conditions .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but contains silicon instead of germanium.
1-Ethyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: Similar structure with slight variations in the substituents.
Uniqueness
1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane is unique due to its germanium core, which imparts distinct chemical and physical properties compared to its silicon analogs.
Properties
CAS No. |
78645-25-7 |
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Molecular Formula |
C9H19GeNO2 |
Molecular Weight |
245.88 g/mol |
IUPAC Name |
1-ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19GeNO2/c1-2-10-4-3-5-11(6-8-12-10)7-9-13-10/h2-9H2,1H3 |
InChI Key |
ZWXMCDPMHNEHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]12CCCN(CCO1)CCO2 |
Origin of Product |
United States |
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